molecular formula C10H12ClNO2 B15052169 [(3-Chloro-benzyl)-methyl-amino]-acetic acid

[(3-Chloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B15052169
M. Wt: 213.66 g/mol
InChI Key: RHAYBFIPXOYCFN-UHFFFAOYSA-N
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Description

[(3-Chloro-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a chlorine atom at the third position, a methylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chlorobenzyl chloride from 3-chlorotoluene through chlorination.

    Formation of Intermediate: The 3-chlorobenzyl chloride is then reacted with methylamine to form [(3-Chloro-benzyl)-methyl-amino] intermediate.

    Acetic Acid Addition: The intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(3-Chloro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-benzyl)-methyl-amino]-propionic acid
  • [(3-Chloro-benzyl)-ethyl-amino]-acetic acid
  • [(3-Chloro-benzyl)-methyl-amino]-butyric acid

Uniqueness

[(3-Chloro-benzyl)-methyl-amino]-acetic acid is unique due to its specific substitution pattern and the presence of both a benzyl group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAYBFIPXOYCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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